molecular formula C11H16O B093477 2-Methyl-4-phenyl-2-butanol CAS No. 103-05-9

2-Methyl-4-phenyl-2-butanol

Cat. No. B093477
CAS RN: 103-05-9
M. Wt: 164.24 g/mol
InChI Key: YXVSKJDFNJFXAJ-UHFFFAOYSA-N
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Patent
US08993812B2

Procedure details

13.92 g of copper(I) iodide were added to the supernatant obtained according to example 1, and the flask was cooled to −10° C. Then, 52.70 g of isobutylene oxide were added gradually over a period of 1 hour using a dropping funnel, and the temperature was maintained between −10° C. and −6° C. A mild exotherm was observed during this latter process. After stirring the mixture for a further 2 hours at 0° C., a sample was taken for analysis by gas chromatography. This sample was worked up with ammonium chloride solution. The reaction mixture was worked up by addition of 400 ml of saturated ammonium chloride solution, and 200 ml of toluene were added. The organic phase was separated off and washed twice with 400 ml each time of saturated ammonium chloride solution. After drying over magnesium sulfate, the product was obtained by distillation in vacuo with a purity of >97%. A total of 88.9 g of 2-methyl-4-phenylbutan-2-ol were obtained, corresponding to a yield of 74%.
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
13.92 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([O:5][CH2:4]1)[CH3:3].[Cl-].[NH4+].[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>[Cu]I>[CH3:1][C:2]([OH:5])([CH2:4][CH2:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
52.7 g
Type
reactant
Smiles
CC1(C)CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
13.92 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for a further 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained between −10° C. and −6° C
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
WASH
Type
WASH
Details
washed twice with 400 ml each time of saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the product was obtained by distillation in vacuo with a purity of >97%

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)(CCC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 88.9 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.